4-methyl-6-oxo-6H-benzo[c]chromen-3-yl beta-D-glucopyranoside
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Overview
Description
4-METHYL-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound known for its unique structure and diverse applications. This compound is a glycoside, which means it consists of a sugar molecule bonded to another functional group via a glycosidic bond . It is characterized by its multiple hydroxyl groups and a benzo[c]chromen-6-one core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H-BENZO[C]CHROMEN-6-ONE typically involves the glycosylation of a benzo[c]chromen-6-one derivative with a suitable sugar donor. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[c]chromen-6-one derivatives with ketone or aldehyde functionalities, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
4-METHYL-3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H-BENZO[C]CHROMEN-6-ONE has a wide range of scientific research applications:
- **Chemistry
Properties
Molecular Formula |
C20H20O8 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H20O8/c1-9-13(26-20-17(24)16(23)15(22)14(8-21)27-20)7-6-11-10-4-2-3-5-12(10)19(25)28-18(9)11/h2-7,14-17,20-24H,8H2,1H3/t14-,15-,16+,17-,20-/m1/s1 |
InChI Key |
KCOQZMRVUZCTBG-ISIBIEBGSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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